molecular formula C15H19N3O B11190378 N-cyclohexyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide

N-cyclohexyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11190378
M. Wt: 257.33 g/mol
InChI Key: HCZUBEKQCHAQGK-UHFFFAOYSA-N
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Description

N-cyclohexyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions include:

    Microwave irradiation: Provides rapid heating and high yields.

    Condensation reaction: Involves 2-aminopyridine and α-bromoketones.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different derivatives.

    Substitution: Halogenation and other substitution reactions are common.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Halogenating agents: Such as N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities.

Scientific Research Applications

N-cyclohexyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to its therapeutic effects. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific substitution pattern, which can confer distinct biological activities and pharmacokinetic properties. Its cyclohexyl group may enhance its lipophilicity and membrane permeability, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

N-cyclohexyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C15H19N3O/c1-11-7-8-18-10-13(17-14(18)9-11)15(19)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,16,19)

InChI Key

HCZUBEKQCHAQGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)NC3CCCCC3

Origin of Product

United States

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